2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)-

Description

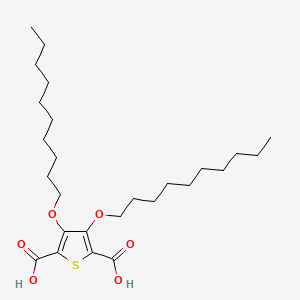

2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)- (hereafter referred to by its full systematic name) is a thiophene-based dicarboxylic acid derivative with two decyloxy (C₁₀H₂₁O-) substituents at the 3,4-positions of the heteroaromatic ring. Its structure combines the electron-withdrawing carboxylic acid groups with electron-donating alkoxy chains, enabling unique physicochemical properties. This compound has been utilized in:

- Metal-organic frameworks (MOFs): As a ligand for scandium(III)-based MOFs, contributing to structural diversity and stability .

- Optoelectronic materials: As a precursor for symmetrical dyes with large two-photon absorption cross-sections, attributed to its extended conjugation and alkyl chain-enhanced solubility .

Properties

CAS No. |

143084-55-3 |

|---|---|

Molecular Formula |

C26H44O6S |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

3,4-didecoxythiophene-2,5-dicarboxylic acid |

InChI |

InChI=1S/C26H44O6S/c1-3-5-7-9-11-13-15-17-19-31-21-22(24(26(29)30)33-23(21)25(27)28)32-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,27,28)(H,29,30) |

InChI Key |

CURUZRHWPGWIRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=C(SC(=C1OCCCCCCCCCC)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)- typically involves the following steps:

Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing a sulfur atom.

Functionalization: The thiophene ring is functionalized by introducing decyloxy groups at the 3 and 4 positions. This can be achieved through nucleophilic substitution reactions using decanol and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.

Substitution: The decyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and conductive polymers.

Catalysis: It can serve as a ligand in coordination chemistry, facilitating catalytic reactions.

Biology:

Biomolecular Probes: The compound can be modified to create probes for studying biological systems.

Medicine:

Drug Development: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry:

Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and nanomaterials.

Mechanism of Action

The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)- involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, while the decyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various applications, such as catalysis and material science.

Comparison with Similar Compounds

Substituent Effects in Thiophenedicarboxylic Acid Derivatives

The substituents at the 3,4-positions critically influence solubility, electronic properties, and applications. Key derivatives include:

Key Findings :

- Solubility: The decyloxy chains significantly improve solubility in nonpolar solvents (e.g., dichlorobenzene), facilitating dye synthesis , whereas methoxy derivatives are more suited for aqueous or polar environments .

- MOF Performance : Bulkier decyloxy groups may reduce MOF porosity compared to smaller substituents (e.g., methoxy) but enhance hydrothermal stability due to hydrophobic interactions .

Comparison with Other Dicarboxylic Acids in MOFs

Compared to non-thiophene dicarboxylic acids, such as terephthalic acid (benzene-1,4-dicarboxylic acid):

Key Findings :

Key Findings :

- The decyloxy chains in the thiophene derivative prevent π-π stacking in solid-state applications, enhancing luminescence efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-bis(decyloxy)-2,5-thiophenedicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A two-step approach is typically employed: (1) esterification of 2,5-thiophenedicarboxylic acid with thionyl chloride to form the dichloride intermediate , followed by (2) nucleophilic substitution with decyl alcohol under reflux in anhydrous conditions. Catalyst choice (e.g., DMF as a Lewis acid) and solvent selection (e.g., DMF or toluene) critically affect reaction efficiency. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via /-NMR.

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data should be processed using SHELXL . Key parameters include anisotropic displacement parameters for non-H atoms and constrained refinement for disordered alkyl chains. For ambiguous electron density (common in flexible decyloxy groups), apply restraints on bond lengths/angles and validate via residual density maps. Cross-validate with IR spectroscopy (e.g., C=O stretching at ~1700 cm) and elemental analysis (±0.3% tolerance) .

Q. What are the critical thermal stability parameters for this compound, and how are they experimentally determined?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset >300°C, consistent with the parent 2,5-thiophenedicarboxylic acid . Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points), though the compound may exhibit polymorphism. Pre-dry samples at 80°C for 24 hours to avoid moisture interference.

Advanced Research Questions

Q. How does the incorporation of 3,4-bis(decyloxy)-2,5-thiophenedicarboxylic acid into metal-organic frameworks (MOFs) affect their porosity and catalytic activity?

- Methodological Answer : The long alkyl chains introduce hydrophobicity and flexibility, reducing BET surface area (e.g., from ~1500 m/g to ~800 m/g in Sc-based MOFs) but enhancing selectivity in gas adsorption (e.g., CO/N separation) . For catalysis, test acid sites via pyridine-IR (Bronsted vs. Lewis acidity) and evaluate activity in esterification (e.g., acetic acid + ethanol). Compare turnover frequency (TOF) with non-alkylated analogs .

Q. What computational strategies are effective in predicting the self-assembly behavior of this compound in supramolecular systems?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) with GAFF force fields to model alkyl chain packing. For host-guest interactions, apply AutoDock Vina to assess binding affinities with small molecules (e.g., benzene derivatives). Validate via SAXS/WAXS to compare simulated vs. experimental lattice parameters .

Q. How do copolymerization strategies with 2,5-furandicarboxylic acid influence the mechanical properties of polyesters derived from this compound?

- Methodological Answer : Synthesize copolymers (e.g., poly(propylene 2,5-thiophenedicarboxylate-co-2,5-furandicarboxylate)) via melt polycondensation with Ti(OPr) catalyst. Characterize tensile strength (ASTM D638) and glass transition temperature (DSC). The thiophene moiety enhances UV stability (test via QUV accelerated weathering), while furan improves rigidity .

Q. What are the key challenges in resolving conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotamerism of decyloxy chains). Use variable-temperature -NMR (25–80°C) to observe coalescence of split peaks. For IR, employ ATR-FTIR with spectral subtraction to isolate overlapping bands. Cross-reference with DFT-calculated vibrational spectra (B3LYP/6-31G*) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points (>300°C vs. 359°C) for derivatives of 2,5-thiophenedicarboxylic acid?

- Methodological Answer : Variations arise from sample purity (e.g., residual solvent) and polymorphic forms. Purify via recrystallization (DMF/ethanol) and characterize via powder XRD to identify crystalline phases. High-purity samples (>99% by HPLC) typically align with the higher range (359°C) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.